molecular formula C12H7F2NO2 B12070821 3-Fluoro-2-(2-fluorophenyl)isonicotinic acid

3-Fluoro-2-(2-fluorophenyl)isonicotinic acid

Cat. No.: B12070821
M. Wt: 235.19 g/mol
InChI Key: RCIYDTBXYLFZLF-UHFFFAOYSA-N
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Description

3-Fluoro-2-(2-fluorophenyl)isonicotinic acid (CAS 924645-91-0) is a fluorinated derivative of isonicotinic acid, characterized by a fluorine atom at position 3 of the pyridine ring and a 2-fluorophenyl substituent at position 2. Its molecular formula is C₁₂H₈FNO₂ (molecular weight: 217.20). This compound is structurally tailored to enhance electronic and steric properties, making it valuable in pharmaceutical and materials science applications. The dual fluorine substituents modulate acidity, lipophilicity, and binding interactions, distinguishing it from simpler isonicotinic acid derivatives .

Properties

Molecular Formula

C12H7F2NO2

Molecular Weight

235.19 g/mol

IUPAC Name

3-fluoro-2-(2-fluorophenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H7F2NO2/c13-9-4-2-1-3-7(9)11-10(14)8(12(16)17)5-6-15-11/h1-6H,(H,16,17)

InChI Key

RCIYDTBXYLFZLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2F)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(2-fluorophenyl)isonicotinic acid typically involves multi-step reactions. One common method starts with the preparation of 2-fluoro-3-nitropyridine, which is then subjected to a series of reactions including reduction, halogenation, and coupling reactions. For instance, the Suzuki-Miyaura coupling reaction is often employed to introduce the fluorophenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(2-fluorophenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Fluoro-2-(2-fluorophenyl)isonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

5-(3-Fluorophenyl)-2-hydroxyisonicotinic Acid (CAS 1267011-08-4)

  • Structure : Features a hydroxyl group at position 2 and a 3-fluorophenyl group at position 4.
  • Molecular Formula: C₁₂H₈FNO₃.
  • Metabolism studies indicate hydroxylated derivatives are prone to oxidative degradation, whereas fluorine substituents in the target compound improve metabolic stability .

3-Fluoro-2-(trifluoromethyl)isonicotinic Acid (CAS 886510-09-4)

  • Structure : Contains a trifluoromethyl (-CF₃) group at position 2 and fluorine at position 3.
  • Molecular Formula: C₇H₃F₄NO₂.
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~1.5 vs. ~2.8 for the target compound).
    • Enhanced lipophilicity due to -CF₃ improves bioavailability in hydrophobic environments, such as cell membranes, but may reduce solubility in polar solvents .

3-Fluoro-2-methoxyisonicotinic Acid (CAS 1214362-24-9)

  • Structure : Substituted with a methoxy (-OCH₃) group at position 2 and fluorine at position 3.
  • Molecular Formula: C₇H₆FNO₃.
  • Key Differences: The methoxy group is electron-donating, decreasing acidity (pKa ~3.2) compared to the target compound.

2-(3-Fluorophenyl)isonicotinic Acid (CAS 1214350-69-2)

  • Structure : Lacks the fluorine at position 3 but retains a 3-fluorophenyl group at position 2.
  • Molecular Formula: C₁₂H₈FNO₂.
  • Reduced electron-withdrawing effects compared to the target compound result in weaker acidity (pKa ~3.0 vs. ~2.8) .

Physicochemical and Functional Properties

Table 1. Comparative Data for Selected Compounds

Compound Molecular Formula Molecular Weight Key Substituents pKa (Carboxylic Acid) LogP
Target Compound C₁₂H₈FNO₂ 217.20 3-F, 2-(2-F-phenyl) ~2.8 2.1

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